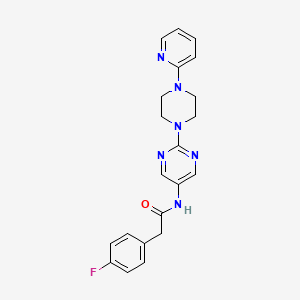

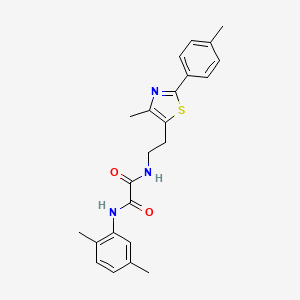

2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, commonly known as FP-PAQ, is a novel compound that has gained significant attention from the scientific community due to its potential therapeutic applications. FP-PAQ is a small molecule that belongs to the class of pyrimidine-based kinase inhibitors. It has been shown to exhibit potent inhibitory activity against a wide range of kinases, including protein kinase B (AKT), cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3β (GSK-3β).

Wissenschaftliche Forschungsanwendungen

Vanilloid Receptor-1 Antagonists for Chronic Pain Treatment

A series of piperazinylpyrimidine analogues, including compounds structurally related to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, were synthesized and evaluated as antagonists of the vanilloid 1 receptor (VR1 or TRPV1). These compounds, aimed at treating chronic pain, exhibited potent TRPV1 antagonist activity, with one being identified as a second-generation clinical candidate due to its improved physicochemical and pharmacokinetic properties, including excellent aqueous solubility and a favorable half-life, demonstrating efficacy in vivo in models of pain and hyperalgesia (Hui-Ling Wang et al., 2007).

Antibacterial Activity Against Resistant Bacteria

A series of compounds structurally related to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide were synthesized and their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria was evaluated. These compounds showed potent antibacterial activity, with some displaying 2 to 10-fold lower MIC values compared to linezolid against strains such as Staphylococcus aureus and Bacillus cereus, indicating potential as new antibacterial agents (V. Varshney et al., 2009).

Antineoplastic Activity in Chronic Myelogenous Leukemia

Flumatinib, a compound with structural similarities to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, is an antineoplastic tyrosine kinase inhibitor undergoing clinical trials in China for the treatment of chronic myelogenous leukemia (CML). This study aimed at identifying the metabolites of flumatinib in CML patients, indicating the drug's main metabolic pathways in humans after oral administration and potential efficacy in treating CML (Aishen Gong et al., 2010).

Anticancer Activity Against Lung Cancer

Compounds derived from 6-fluorobenzo[b]pyran, structurally similar to 2-(4-fluorophenyl)-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)acetamide, showed anticancer activity against cell lines of human cancer, including lung, breast, and CNS cancer. These compounds demonstrated anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, suggesting potential for developing new anticancer therapies (A. G. Hammam et al., 2005).

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c22-17-6-4-16(5-7-17)13-20(29)26-18-14-24-21(25-15-18)28-11-9-27(10-12-28)19-3-1-2-8-23-19/h1-8,14-15H,9-13H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTQFMWODLQLMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2734052.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2734054.png)

![Tert-butyl N-[(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamate](/img/structure/B2734055.png)

![N-(Cyclopropylmethyl)-N-[(1-ethylpyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2734060.png)

![2-Chloro-N-[2-(4-chloro-2-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B2734062.png)

![N-(2,5-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2734068.png)

![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2734069.png)